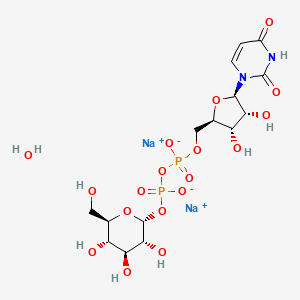

UDP-Glucose (sodium salt hydrate)

Description

Significance as a Multifunctional Metabolite in Carbon Metabolism

UDP-Glucose is a key activated form of glucose, serving as a substrate for a class of enzymes known as glucosyltransferases. wikipedia.orgyoutube.com This activation makes glucose sufficiently reactive to participate in a wide array of biosynthetic reactions. aklectures.comyoutube.com Its central role in carbon metabolism stems from its position as a precursor for the synthesis of numerous essential biomolecules. wikipedia.orgyoutube.com The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the formation of UDP-Glucose from glucose-1-phosphate and uridine (B1682114) triphosphate (UTP), a critical step in channeling glucose into various metabolic fates. nih.govyoutube.com

In essence, UDP-Glucose stands at a metabolic crossroads, directing the flow of carbon into storage, structural components, and other vital compounds. nih.gov

Ubiquitous Presence and Essentiality Across Domains of Life

The presence and activity of UDP-Glucose are universal, highlighting its fundamental importance to cellular life. nih.govresearchgate.net From prokaryotes to eukaryotes, this nucleotide sugar is indispensable for a variety of physiological processes. nih.govresearchgate.net

In the prokaryotic domain, UDP-Glucose is a critical intermediate in carbohydrate metabolism. frontiersin.org It is involved in several key processes, including:

Galactose Metabolism: It plays a role in the Leloir pathway for galactose utilization. nih.govresearchgate.net

Osmoprotection: It is a precursor for the synthesis of trehalose (B1683222), a sugar that protects bacterial cells from osmotic stress. nih.govresearchgate.net

Cell Envelope Synthesis: Crucially, UDP-Glucose is essential for the biosynthesis of components of the bacterial cell envelope, such as lipopolysaccharides (LPS) and capsules. libretexts.orgnih.govresearchgate.net These structures are often vital for the virulence of pathogenic bacteria. nih.govresearchgate.net

The enzyme responsible for UDP-Glucose synthesis in bacteria, prokaryotic UDP-glucose pyrophosphorylase (UGP), is evolutionarily distinct from its eukaryotic counterpart, making it a potential target for new antibiotics. nih.govresearchgate.net

In eukaryotes, UDP-Glucose is equally vital, participating in a broad spectrum of biosynthetic pathways that are fundamental to their physiology and structure. nih.gov

In the plant kingdom, UDP-Glucose is a cornerstone of carbohydrate metabolism and the formation of the cell wall. nih.govnih.gov Its primary functions include:

Sucrose (B13894) Synthesis: UDP-Glucose is a direct precursor for the synthesis of sucrose, the primary sugar transported throughout the plant for energy. wikipedia.orgnih.gov

Cell Wall Polysaccharide Synthesis: It serves as the building block for major cell wall components, including cellulose (B213188) and callose. nih.gov The synthesis of hemicellulose and pectins also relies on UDP-sugars derived from UDP-Glucose. nih.govnih.gov

Glycosylation: UDP-Glucose is the donor of glucose for the glycosylation of a wide range of secondary metabolites, such as flavonoids and terpenoids. nih.gov

Recent studies have also suggested that UDP-Glucose may act as a signaling molecule in plants, influencing growth, development, and responses to stress. frontiersin.orgnih.gov

In animals and fungi, UDP-Glucose is the primary precursor for glycogen (B147801) synthesis, the main form of glucose storage in these organisms. wikipedia.orgyoutube.comyoutube.com The enzyme glycogen synthase utilizes UDP-Glucose to add glucose units to a growing glycogen chain. aklectures.comyoutube.com

Furthermore, UDP-Glucose is a precursor for other important molecules:

It can be converted into UDP-galactose and UDP-glucuronic acid. wikipedia.orgyoutube.com

These derivatives are then used to synthesize polysaccharides containing galactose and glucuronic acid. wikipedia.orgyoutube.com

UDP-Glucose is also involved in the production of glycosphingolipids and other glycoconjugates. wikipedia.orgyoutube.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H24N2Na2O18P2 |

|---|---|

Molecular Weight |

628.28 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C15H24N2O17P2.2Na.H2O/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;;1H2/q;2*+1;/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;;/m1.../s1 |

InChI Key |

SRHFBUUOPANXBG-WSIJJEQHSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthetic Pathways of Udp Glucose

Uridine (B1682114) Diphosphate (B83284) Glucose Pyrophosphorylase (UGPase/UGP) Mediated Synthesis

UGPase, also known as UTP:α-D-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), is the key enzyme responsible for the synthesis of UDP-Glucose. nih.govnih.govresearchgate.net It is a ubiquitous enzyme found across all domains of life, highlighting its fundamental role in cellular processes. wikipedia.orgportlandpress.comnih.gov

The enzymatic reaction catalyzed by UGPase involves the reversible transfer of a uridylyl group from Uridine Triphosphate (UTP) to α-D-glucose-1-phosphate (G1P), yielding UDP-Glucose and inorganic pyrophosphate (PPi). nih.govfrontiersin.orgnih.gov The reaction is as follows:

UTP + α-D-glucose-1-phosphate ⇌ UDP-Glucose + PPi

The catalytic mechanism of UGPase from various organisms, including bacteria and eukaryotes, has been shown to follow a sequential ordered Bi-Bi mechanism. nih.govnih.govcsic.es In this mechanism, UTP binds to the enzyme first, followed by the binding of glucose-1-phosphate. csic.es This binding induces a conformational change in the enzyme, bringing the substrates into close proximity and facilitating the nucleophilic attack of the phosphate (B84403) oxygen of glucose-1-phosphate on the α-phosphate of UTP. csic.esnumberanalytics.com Magnesium ions (Mg²⁺) are essential for this catalytic activity, playing a crucial role in enhancing the binding of the enzyme to UTP and UDP-Glucose. nih.govdiva-portal.orgresearchgate.net Isothermal titration calorimetry analyses have demonstrated that Mg²⁺ is coordinated by specific amino acid residues, such as aspartate, and oxygen atoms of the phosphoryl groups, stabilizing the transition state. nih.gov

The expression of UGPase is a tightly regulated process, responding to both developmental cues and environmental signals to meet the cell's metabolic needs.

In several plant species, including the model organism Arabidopsis thaliana, the UGPase enzyme is encoded by more than one gene, a result of gene duplication events. nih.gov Arabidopsis possesses two genes, AtUGP1 and AtUGP2, which share a high degree of sequence identity. nih.govnih.gov These genes are expressed in all organs of the plant. nih.gov

Studies using T-DNA insertion mutants have revealed a fascinating aspect of functional redundancy between these two genes. nih.gov Single mutants, where either AtUGP1 or AtUGP2 is knocked out, show no discernible phenotypic defects and have normal growth and reproduction, despite a significant reduction in total UGPase activity. nih.gov This suggests that the remaining functional gene can compensate for the loss of the other. nih.govresearchgate.net However, a double mutant lacking both functional genes exhibits severe growth defects and male sterility, demonstrating that UGPase activity is essential for both vegetative and reproductive development in Arabidopsis. nih.gov This functional redundancy likely provides robustness to the plant, ensuring a stable supply of UDP-Glucose even under genetic or environmental perturbations.

The expression of UGPase genes is dynamically regulated by a variety of environmental and metabolic signals, ensuring that the production of UDP-Glucose is attuned to the plant's physiological state.

Phosphate Deficiency: Inorganic phosphate (Pi) deficiency is a significant stress for plants. Under Pi-limiting conditions, the expression of the UGPase gene (Ugp) is upregulated in the leaves and roots of Arabidopsis thaliana. nih.govslu.se This upregulation at the transcriptional level generally correlates with an increase in UGPase protein content and enzymatic activity. nih.govslu.se This response is thought to be part of a homeostatic mechanism to readjust the plant's nutritional status under Pi stress. nih.gov The release of PPi during UDP-Glucose synthesis, which is then hydrolyzed to Pi, could be a mechanism to increase the availability of this essential nutrient. nih.gov

Sucrose (B13894) and Light: The availability of sugars, particularly sucrose, is a key metabolic signal that influences gene expression. In Arabidopsis, feeding sucrose to excised leaves or exposing dark-adapted leaves to light leads to a profound upregulation of the Ugp gene. nih.govnih.govresearchgate.net This increase in transcript levels is followed by a corresponding increase in UGPase activity and protein content. nih.govresearchgate.net This suggests that under conditions of high photosynthetic activity or sugar availability, the capacity for UDP-Glucose synthesis is enhanced to support processes like sucrose synthesis. nih.govnih.govresearchgate.net The signaling pathway for this regulation appears to be independent of hexokinase. nih.govnih.gov

Cold: Exposure to low temperatures (cold stress) also induces the expression of the Ugp gene in Arabidopsis and Poplar. nih.govnih.govnih.gov In Poplar, the two UGP genes show differential responses to cold, with UGP1 being upregulated in all organs, while UGP2 shows a more transient or organ-specific upregulation. nih.gov This differential expression suggests distinct roles for the two genes in the cold stress response. nih.gov

The catalytic efficiency and regulation of UGPase activity are crucial for maintaining metabolic homeostasis.

UGPase exhibits high specificity for its substrates, UTP and glucose-1-phosphate. numberanalytics.com The kinetic parameters of UGPase, Michaelis constant (K_m) and maximum velocity (V_max), have been characterized in various organisms and can vary between different isoforms and species, reflecting adaptation to specific metabolic contexts. nih.govnumberanalytics.com

The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. A lower K_m indicates a higher affinity.

Interactive Data Table: Kinetic Parameters of UGPase from Different Sources

| Organism | Isoform | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |

| Arabidopsis thaliana | UGPase-1 | Glucose-1-Phosphate | 0.03-0.14 | - | nih.gov |

| UTP | 0.03-0.14 | - | nih.gov | ||

| UGPase-2 | Glucose-1-Phosphate | 0.07-0.36 | - | nih.gov | |

| UTP | 0.07-0.36 | - | nih.gov | ||

| Barley | Glucose-1-Phosphate | 0.33 | - | nih.gov | |

| UTP | 0.25 | - | nih.gov | ||

| Escherichia coli | Glucose-1-Phosphate | 0.15 | - | researchgate.net | |

| UTP | 0.23 | - | researchgate.net | ||

| UDP-Glucose | 0.71 | - | researchgate.net | ||

| PPi | 0.53 | - | researchgate.net | ||

| Potato Tuber | - | - | - | nih.gov | |

| Phaeodactylum tricornutum | UGP1 | Glucose-1-Phosphate | 0.12 ± 0.01 | - | nih.gov |

| UGP2 | Glucose-1-Phosphate | 0.15 ± 0.02 | - | nih.gov |

Note: V_max values are often reported in different units or may not be available in all publications, hence they are not consistently included in this table.

The data reveals that different isoforms of UGPase within the same organism can have distinct kinetic properties. For instance, in Arabidopsis, UGPase-1 generally exhibits a higher affinity (lower K_m) for its substrates compared to UGPase-2. nih.gov This could reflect specialized roles for each isoform in different tissues or under varying metabolic conditions.

Enzymatic Kinetics and Regulation of UGPase

Allosteric Regulation

Allosteric regulation is a critical mechanism for controlling enzyme activity by the binding of effector molecules to a site other than the active site. While UGPase from many organisms is typically considered unregulated by allosteric effectors, research has revealed nuances to this view. nih.govwikipedia.org For instance, human UDP-glucose pyrophosphorylase is not subject to significant allosteric regulation, which is logical given the widespread use of its product, UDP-glucose, in numerous metabolic pathways. wikipedia.org

However, protein engineering studies have demonstrated that UGPase can be rendered sensitive to allosteric regulators. In one study, a chimeric enzyme was created by fusing the C-terminal domain of the allosterically regulated ADP-Glucose Pyrophosphorylase from Escherichia coli with the UGPase from Streptococcus mutans. nih.gov This engineered protein, unlike the native UGPase, became sensitive to activation by known effectors of ADP-Glc PPases. nih.gov

Table 1: Allosteric Activation of Chimeric UDP-Glc PPase

| Allosteric Effector | Effect on Chimeric Enzyme |

|---|---|

| Pyruvate | Up to three-fold activation; increased affinity for substrates. nih.gov |

| 3-Phosphoglyceric acid | Up to three-fold activation; increased affinity for substrates. nih.gov |

This research provides the first report of a UDP-Glc PPase with engineered allosteric regulatory properties, offering insights into the evolution of allosterism within the pyrophosphorylase family. nih.gov Further structural and kinetic analyses, such as those on the UGPase from Leishmania major, have revealed the mechanisms of substrate binding and product release, which are controlled by conformational changes, providing a basis for potential allosteric control. acs.orgacs.org

Redox Modulation of Enzyme Activity

Redox modulation represents another layer of regulation for UGPase activity, primarily through the reversible oxidation and reduction of specific amino acid residues. Studies on UGPases from various plants, including sugarcane and barley, have shown that their activity can be significantly altered by the cellular redox state. mdpi.comnih.gov

Oxidative treatments, using agents like hydrogen peroxide (H₂O₂) or oxidized glutathione (B108866) (GSSG), generally lead to a decrease in UGPase activity. mdpi.comnih.gov Conversely, this inhibition can be reversed by reducing agents such as dithiothreitol (B142953) (DTT) or reduced glutathione (GSH). mdpi.com This redox control primarily targets specific cysteine residues within the enzyme. mdpi.comnih.gov For example, in barley and sugarcane UGPases, a single, specific cysteine residue (Cys99 in barley, Cys102 in sugarcane) plays a major role in this redox sensitivity. mdpi.com Mutation of these cysteines alters the enzyme's response to redox modulation. mdpi.comnih.gov The activity of UGPase from the parasite Entamoeba histolytica is also affected by the redox modification of its thiol groups. conicet.gov.ar

The oxidation of UGPase not only decreases its maximal activity but also increases the Michaelis constant (Km) for its substrates, particularly for pyrophosphate, indicating a lower substrate affinity. mdpi.comnih.gov

Table 2: Effects of Redox Agents on Plant UGPase Activity

| Redox Agent | Type | Effect on UGPase Activity | Mechanism |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Oxidant | Decrease. mdpi.comnih.gov | Oxidation of cysteine residues. mdpi.com |

| Oxidized glutathione (GSSG) | Oxidant | Decrease. mdpi.comnih.gov | Oxidation of cysteine residues. mdpi.com |

| Dithiothreitol (DTT) | Reductant | Restoration of activity after oxidation. mdpi.com | Reduction of oxidized cysteine residues. mdpi.com |

This redox regulation suggests a mechanism for adjusting the flux of UDP-Glucose synthesis in response to cellular stress conditions, where levels of reactive oxygen species and the glutathione pool can change dramatically. researchgate.net

Oligomerization and its Regulatory Implications

The quaternary structure, or oligomerization state, of UGPase is a key factor in the post-translational regulation of its activity. portlandpress.comnih.gov In plants like barley, UGPase can exist as a mixture of monomers, dimers, and higher-order polymers. portlandpress.com Crucially, studies have demonstrated that the monomeric form is the sole enzymatically active species. portlandpress.com

Table 3: Factors Affecting Barley UGPase Oligomerization

| Factor | Condition | Effect on Oligomerization | Resulting Activity |

|---|---|---|---|

| Buffer Composition | Phosphate or Tris buffers | Promotes oligomerization. nih.govplos.org | Lower activity. nih.gov |

| Buffer Composition | Mops or Hepes buffers | Promotes dissociation into monomers. nih.govplos.org | Higher activity. nih.gov |

| Protein Concentration | High concentration | Promotes oligomerization. nih.gov | Underestimation of enzyme amount in certain buffers (e.g., Tris). nih.gov |

| Protein Concentration | Low concentration (dilution) | Promotes dissociation into monomers. nih.gov | Activity reflects enzyme amount. nih.gov |

This regulation by oligomerization suggests that cellular conditions and the localization of the enzyme can fine-tune its activity. In most plants, the monomer is the active form, whereas in humans and yeast, the enzyme is active as a homo-octamer, highlighting evolutionary differences in its regulation. plos.org

Sucrose Synthase (SuSy) Mediated UDP-Glucose Formation in Plant Sink Tissues

In plant sink tissues (non-photosynthetic organs like roots, seeds, and fruits), which import sucrose from source tissues (like leaves), Sucrose Synthase (SuSy) plays a paramount role in sucrose metabolism and the production of UDP-Glucose. frontiersin.orgnih.gov SuSy catalyzes the reversible cleavage of sucrose in the presence of UDP to yield fructose (B13574) and UDP-Glucose. frontiersin.orgresearchgate.net

Sucrose + UDP ↔ UDP-Glucose + Fructose researchgate.net

This reaction is particularly important in sink tissues where it channels carbon from imported sucrose into various metabolic pathways. frontiersin.orgmdpi.com The UDP-Glucose produced by SuSy is a direct precursor for the synthesis of essential biopolymers like cellulose (B213188) for cell walls and starch for energy storage. frontiersin.orgresearchgate.net The direction of the SuSy reaction can be influenced by pH, with optimal sucrose degradation occurring at a pH between 5.5 and 7.5. frontiersin.orgnih.gov

SuSy is considered a key enzyme for sink strength, which is the capacity of a sink tissue to import and utilize photoassimilates. frontiersin.org Plants with reduced SuSy activity often exhibit stunted growth, and reduced synthesis of starch and cellulose. frontiersin.orgnih.gov Conversely, overexpressing SuSy can lead to increased growth, biomass, and cellulose content. frontiersin.orgnih.gov SuSy enzymes are found in various cellular locations, including the cytosol and associated with the plasma membrane, allowing them to channel UDP-Glucose directly towards processes like cellulose synthesis. frontiersin.orgresearchgate.net

Integrated Metabolic Networks for UDP-Glucose Production

The production of UDP-Glucose is not governed by a single pathway but is embedded within a complex and integrated metabolic network. The two main enzymes, UGPase and SuSy, are regulated and coordinated to meet the cell's demand for UDP-Glucose, which varies depending on the tissue type, developmental stage, and environmental conditions. frontiersin.orgmpg.de

In source tissues , which are photosynthetically active, UDP-Glucose is predominantly synthesized by UGPase from Glucose-1-Phosphate, which is derived from photosynthesis. frontiersin.org This UDP-Glucose is then primarily used for sucrose synthesis, the main form of transportable sugar in most plants. frontiersin.orgnih.gov

In sink tissues , the roles are often reversed. Sucrose imported from the phloem is cleaved by SuSy, providing a direct route to UDP-Glucose and fructose. frontiersin.orgnih.gov This pathway is highly efficient for channeling carbon from transported sucrose into the biosynthesis of cell wall polysaccharides and other essential compounds. frontiersin.org

The expression of genes encoding UGPase and SuSy are often co-regulated, responding to developmental cues and metabolic signals. researchgate.net For example, an increased demand for biomass, such as in rapidly growing sugarcane, is associated with the upregulation of genes involved in the conversion of sucrose to UDP-Glucose, including SuSy. frontiersin.org This demonstrates a coordinated network that senses the plant's metabolic needs and adjusts the flux through different UDP-Glucose synthesis pathways. nih.gov This metabolic plasticity allows plants to efficiently partition carbon resources for growth, development, and storage. nih.govmpg.de

Metabolic Fates and Downstream Biosynthetic Roles of Udp Glucose

Major Roles in Carbohydrate Metabolismhmdb.canih.govnih.gov

UDP-glucose is a key intermediate in several fundamental pathways of carbohydrate metabolism. nih.gov It functions as the primary glucosyl donor for the synthesis of glycogen (B147801) in animals and fungi, and starch and sucrose (B13894) in plants. Furthermore, it is integral to the utilization of galactose and the biosynthesis of the disaccharide trehalose (B1683222).

Glycogen Synthesis as a Precursornih.govnih.govfrontiersin.org

In animals and many microorganisms, UDP-glucose is the immediate precursor for glycogen biosynthesis. nih.govnih.gov The synthesis of this branched polysaccharide, which serves as the primary form of glucose storage, is dependent on the activated glucose molecule, UDP-glucose. quizlet.com The enzyme UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. youtube.com This reaction is rendered effectively irreversible by the subsequent hydrolysis of the released pyrophosphate. libretexts.orgaklectures.com

The glucose moiety from UDP-glucose is then transferred to the non-reducing end of a growing glycogen chain by the enzyme glycogen synthase, forming an α(1→4) glycosidic bond. quizlet.comlibretexts.org A priming protein called glycogenin is required to initiate the synthesis of a new glycogen molecule, to which glycogen synthase can then add glucose units. libretexts.org

Detailed research findings: A study on the ruminal bacterium Prevotella bryantii demonstrated that this organism exclusively utilizes UDP-glucose for glycogen synthesis, a unique characteristic among bacteria. nih.gov The study identified high levels of UDP-glucose pyrophosphorylase activity, which was significantly stimulated by fructose-1,6-bisphosphate. nih.gov

| Enzyme | Substrate(s) | Product(s) | Role in Glycogen Synthesis |

| UDP-glucose pyrophosphorylase | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Synthesis of the activated glucose donor. youtube.com |

| Glycogen synthase | UDP-glucose, (Glycogen)n | UDP, (Glycogen)n+1 | Elongation of the glycogen chain. quizlet.comlibretexts.org |

| Glycogenin | UDP-glucose | Glycogenin-glucose polymer | Primer for glycogen synthesis. libretexts.org |

Starch Metabolism in Plantswikipedia.orgnih.govnih.govnih.gov

In plants, UDP-glucose is a central molecule in starch biosynthesis, although the direct precursor for starch synthesis is generally considered to be ADP-glucose. However, UDP-glucose plays a crucial role in the pathways that lead to starch formation. nih.gov Sucrose, synthesized from UDP-glucose and fructose-6-phosphate (B1210287), is the primary transport sugar in most plants. Upon reaching sink tissues, sucrose can be cleaved by sucrose synthase to yield UDP-glucose and fructose (B13574). nih.gov This UDP-glucose can then be converted to glucose-1-phosphate, a precursor for ADP-glucose synthesis.

Furthermore, there is evidence suggesting a more direct role for UDP-glucose in starch synthesis under certain conditions. For instance, in some plant tissues, there is a cytosolic pathway for ADP-glucose synthesis that may utilize UDP-glucose. nih.gov

Detailed research findings: Studies in Arabidopsis have shown that increasing the levels of sugars, including sucrose (which is synthesized from UDP-glucose), leads to a stimulation of starch synthesis. nih.gov This is partly mediated by changes in the redox status of ADP-glucose pyrophosphorylase, the key regulatory enzyme in starch biosynthesis. nih.gov Research on wheat caryopsis has also highlighted the importance of UDP-glucose glycosyl transferase activity in carbohydrate metabolism, including starch formation. fao.org

| Enzyme/Process | Key Substrates | Key Products | Role in Starch Metabolism |

| Sucrose Synthase | Sucrose, UDP | UDP-glucose, Fructose | Provides UDP-glucose from transported sucrose. nih.gov |

| UDP-glucose pyrophosphorylase | UDP-glucose, PPi | UTP, Glucose-1-phosphate | Converts UDP-glucose to a precursor for ADP-glucose. |

| ADP-glucose pyrophosphorylase | Glucose-1-phosphate, ATP | ADP-glucose, PPi | Synthesizes the direct glucosyl donor for starch synthesis. nih.gov |

| Starch Synthase | ADP-glucose, (Starch)n | ADP, (Starch)n+1 | Elongates the starch chain. |

Sucrose Synthesis and Transport in Plant Physiologywikipedia.orgnih.goviaea.org

UDP-glucose is the direct precursor for the synthesis of sucrose in plants, which is the principal form of sugar transported from photosynthetic source tissues to non-photosynthetic sink tissues. nih.govwikipedia.org The biosynthesis of sucrose occurs in the cytoplasm and is catalyzed by the enzyme sucrose-phosphate synthase (SPS), which combines UDP-glucose and fructose-6-phosphate to form sucrose-6-phosphate. nih.govwikipedia.org Subsequently, sucrose-phosphate phosphatase (SPP) removes the phosphate (B84403) group to yield free sucrose. nih.gov

The transport of sucrose through the phloem is a highly regulated process. In many species, sucrose is actively loaded into the phloem, a process that requires energy. oup.com In sink tissues, sucrose is unloaded and can be cleaved by either invertase or sucrose synthase. The cleavage by sucrose synthase regenerates UDP-glucose and fructose, which can then be used for various metabolic processes, including starch synthesis and cell wall biosynthesis. nih.gov

Detailed research findings: Research has shown that the cleavage of sucrose by sucrose synthase generates a proton motive force that can be used to energize the co-transport of sucrose. oup.com This highlights the intricate link between sucrose metabolism and transport.

| Enzyme | Substrates | Products | Role in Sucrose Metabolism |

| Sucrose-Phosphate Synthase (SPS) | UDP-glucose, Fructose-6-phosphate | Sucrose-6-phosphate, UDP | Key enzyme in sucrose biosynthesis. nih.govwikipedia.org |

| Sucrose-Phosphate Phosphatase (SPP) | Sucrose-6-phosphate | Sucrose, Pi | Final step in sucrose biosynthesis. nih.gov |

| Sucrose Synthase (SuSy) | Sucrose, UDP | UDP-glucose, Fructose | Reversible cleavage of sucrose in sink tissues. nih.gov |

Trehalose Biosynthesis and its Signaling Aspectsnih.govnih.govwikipedia.org

UDP-glucose is a key substrate for the biosynthesis of trehalose, a non-reducing disaccharide found in a wide range of organisms, including bacteria, fungi, invertebrates, and plants. nih.govmdpi.com The most common pathway for trehalose synthesis involves two enzymatic steps. First, trehalose-6-phosphate (B3052756) synthase (TPS) catalyzes the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P). nih.govmdpi.com Second, trehalose-6-phosphate phosphatase (TPP) dephosphorylates T6P to yield trehalose. mdpi.com

In plants, while trehalose itself is often present at low levels, its precursor, T6P, has emerged as a crucial signaling molecule that regulates carbon metabolism, growth, and development. frontiersin.orgnih.gov T6P levels are correlated with sucrose availability and are thought to act as a signal of the plant's sugar status, influencing processes such as starch synthesis. nih.gov

Detailed research findings: Studies in Arabidopsis thaliana have revealed that the trehalose biosynthesis pathway is intricately linked to sugar signaling. Overexpression of the AtTPS1 gene, which encodes a trehalose-6-phosphate synthase, leads to altered responses to glucose and abscisic acid. nih.gov This indicates a regulatory role for the trehalose pathway in integrating sugar and hormonal signaling.

| Enzyme | Substrates | Products | Role in Trehalose Biosynthesis |

| Trehalose-6-phosphate synthase (TPS) | UDP-glucose, Glucose-6-phosphate | Trehalose-6-phosphate, UDP | First committed step in trehalose synthesis. nih.govmdpi.com |

| Trehalose-6-phosphate phosphatase (TPP) | Trehalose-6-phosphate | Trehalose, Pi | Final step in trehalose synthesis. mdpi.com |

Galactose Utilization via the Leloir Pathwaynih.govnih.govnih.gov

UDP-glucose is essential for the metabolism of galactose through the Leloir pathway, the primary route for galactose catabolism in most organisms. wikipedia.orgresearchgate.net In this pathway, galactose is first phosphorylated to galactose-1-phosphate. The key step involving UDP-glucose is catalyzed by galactose-1-phosphate uridylyltransferase. This enzyme transfers a UMP group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgresearchgate.netresearchgate.net

The newly formed UDP-galactose can then be epimerized to UDP-glucose by UDP-galactose 4-epimerase, thus regenerating the initial substrate for the transferase reaction and allowing for the complete conversion of galactose into glucose metabolites. wikipedia.orgresearchgate.net The glucose-1-phosphate produced can enter glycolysis after being converted to glucose-6-phosphate. wikipedia.org

Detailed research findings: In the yeast Saccharomyces cerevisiae, the genes for the Leloir pathway enzymes (GAL1, GAL7, and GAL10) are clustered and their expression is tightly regulated by the presence of galactose and the absence of glucose. nih.gov This demonstrates the coordinated control of galactose metabolism, where UDP-glucose plays a central, stoichiometric role.

| Enzyme | Substrates | Products | Role in Leloir Pathway |

| Galactose-1-phosphate uridylyltransferase | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate | Key step transferring UMP from UDP-glucose. wikipedia.orgresearchgate.net |

| UDP-galactose 4-epimerase | UDP-galactose | UDP-glucose | Regenerates UDP-glucose for the pathway. wikipedia.orgresearchgate.net |

Cell Wall Component Synthesis Across Biological Systemswikipedia.orgnih.govnih.govlibretexts.orgaklectures.comwikipedia.orgmdpi.comresearchgate.netnih.govnih.gov

UDP-glucose serves as a fundamental building block for the synthesis of various cell wall polysaccharides in a wide range of organisms, including plants, fungi, and bacteria. nih.gov In plants, UDP-glucose is the precursor for cellulose (B213188), the most abundant biopolymer on Earth and the primary structural component of the plant cell wall. nih.govnih.gov Cellulose synthase complexes located in the plasma membrane utilize cytosolic UDP-glucose to polymerize glucose into long chains of β-(1→4)-glucan. nih.gov

In addition to cellulose, UDP-glucose is a precursor for other cell wall components. It can be converted into UDP-glucuronic acid, which is then used to synthesize hemicelluloses (like xylans) and pectins in plants. nih.govoup.com In fungi, UDP-glucose is a precursor for the synthesis of chitin, a major structural component of the fungal cell wall. In bacteria, UDP-glucose is involved in the biosynthesis of peptidoglycan, the essential structural polymer of the bacterial cell wall. youtube.com

Detailed research findings: Experiments with intact cotton fibers have shown that externally supplied UDP-glucose can be directly incorporated into cell wall glucans, including cellulose, at the plasma membrane-cell wall interface. nih.gov This supports the concept that the enzymes responsible for these syntheses are located at this interface. In Arabidopsis, the downregulation of UDP-glucuronic acid biosynthesis, which is derived from UDP-glucose, leads to severe developmental defects associated with altered pectic polysaccharides in the cell wall. nih.gov

| Organism | Cell Wall Component | Role of UDP-Glucose |

| Plants | Cellulose | Direct precursor for β-(1→4)-glucan synthesis by cellulose synthase. nih.govnih.gov |

| Plants | Hemicelluloses (e.g., Xylans) | Precursor to UDP-glucuronic acid, which is then converted to other nucleotide sugars. nih.govoup.com |

| Plants | Pectins | Precursor to UDP-glucuronic acid. nih.govoup.com |

| Fungi | Chitin | Precursor for the synthesis of this N-acetylglucosamine polymer. |

| Bacteria | Peptidoglycan | Involved in the synthesis of the glycan backbone. youtube.com |

Cellulose and Callose Formation in Plants

In the plant kingdom, UDP-glucose is the essential precursor for the synthesis of two major β-glucan polysaccharides: cellulose and callose. oup.comwhiterose.ac.uk Cellulose, a β-1,4-glucan, is the primary structural component of plant cell walls, providing rigidity and strength. whiterose.ac.ukpbsociety.org.pl Callose, a β-1,3-glucan, is typically produced in smaller quantities and is involved in specialized processes such as cell plate formation during cell division, pollen development, and as a response to wounding or pathogen attack. whiterose.ac.uknih.govresearchgate.net

The synthesis of both cellulose and callose occurs at the plasma membrane, catalyzed by distinct enzyme complexes known as cellulose synthases (CesAs) and callose synthases (CalSs), respectively. whiterose.ac.uk Both enzyme complexes utilize UDP-glucose as the substrate. oup.compbsociety.org.pl Interestingly, there appears to be a competitive relationship between the two pathways, suggesting a mechanism for regulating the allocation of UDP-glucose towards either structural reinforcement (cellulose) or defense and developmental processes (callose). oup.com Studies have shown that under certain conditions, such as pathogen attack, there is a negative correlation between the rates of cellulose and callose biosynthesis. oup.com

| Polysaccharide | Linkage Type | Synthesizing Enzyme | Primary Function in Plants |

| Cellulose | β-1,4-glucan | Cellulose Synthase (CesA) | Structural component of the cell wall |

| Callose | β-1,3-glucan | Callose Synthase (CalS) | Cell plate formation, pollen development, stress response |

Hemicellulose and Pectin (B1162225) Biosynthesis via UDP-Glucuronic Acid and UDP-Xylose

UDP-glucose is a pivotal starting point for the synthesis of other essential cell wall components, namely hemicelluloses and pectins. This occurs through its conversion to UDP-glucuronic acid (UDP-GlcA) and subsequently to UDP-xylose. nih.govresearchgate.net The oxidation of UDP-glucose to UDP-GlcA is catalyzed by the enzyme UDP-glucose dehydrogenase (UGD). nih.gov This reaction is a critical and irreversible step in the nucleotide sugar biosynthetic pathway. nih.gov

UDP-GlcA serves as the direct precursor for the galacturonic acid residues found in pectin, a complex set of polysaccharides that contribute to cell wall adhesion and flexibility. nih.gov Furthermore, UDP-GlcA can be decarboxylated by UDP-glucuronic acid decarboxylase (UXS) to form UDP-xylose. nih.gov UDP-xylose is the activated form of xylose, a major component of hemicelluloses like xylan, which cross-link cellulose microfibrils and provide structural support to the cell wall. nih.govfrontiersin.orgfrontiersin.org The intricate interplay between these pathways highlights the central role of UDP-glucose in dictating the composition and properties of the plant cell wall. nih.gov

Bacterial Cell Envelope Component Synthesis

In bacteria, UDP-glucose and its derivatives are fundamental for the biosynthesis of various components of the cell envelope, which is crucial for bacterial survival, pathogenesis, and resistance to environmental stresses. nih.govmicrobiologybook.org

Lipopolysaccharide (LPS) and Capsular Polysaccharides

UDP-glucose is a key precursor in the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov It is also essential for the formation of capsular polysaccharides (CPS), which form a protective outer layer around many pathogenic bacteria. nih.govresearchgate.netmdpi.com These capsules play a significant role in virulence by helping bacteria evade the host immune system. nih.gov The synthesis of these complex polysaccharides involves a series of glycosyltransferases that utilize UDP-glucose and other nucleotide sugars derived from it. oup.com For instance, in Klebsiella pneumoniae, the genes responsible for CPS production include those that encode for enzymes like UDP-glucose dehydrogenase, highlighting the direct role of UDP-glucose metabolism in capsule formation. mdpi.com

Wall Teichoic Acid and Lipoteichoic Acid Synthesis

In Gram-positive bacteria, UDP-glucose is involved in the synthesis and modification of teichoic acids, which are anionic polymers embedded in the cell wall. researchgate.netyoutube.com There are two main types: wall teichoic acids (WTA), which are covalently linked to peptidoglycan, and lipoteichoic acids (LTA), which are anchored to the cytoplasmic membrane. youtube.comnih.gov UDP-glucose can be utilized as a donor for the glycosylation of the polyol phosphate backbone of both WTA and LTA. researchgate.netnih.gov For example, in Bacillus subtilis, the enzyme TagE uses UDP-glucose to attach glucose residues to the WTA polymer. nih.gov These modifications are critical for various cellular functions, including cation homeostasis and resistance to certain antibiotics. nih.gov

Fungal Cell Wall Formation (Glucans, Chitin, Mannans)

The fungal cell wall is a dynamic structure essential for cell integrity, and its primary components are polysaccharides synthesized from nucleotide sugars, with UDP-glucose playing a central role. nih.govyoutube.com The major structural polysaccharides in most fungal cell walls are β-glucans and chitin. nih.gov

β-(1,3)-glucan, a key structural component, is synthesized by a plasma membrane-bound glucan synthase complex that uses UDP-glucose as its substrate. nih.gov This complex extrudes the linear glucan chains into the cell wall space. nih.gov Chitin, a polymer of β-(1,4)-N-acetylglucosamine, is also synthesized at the plasma membrane from the precursor UDP-N-acetylglucosamine. nih.gov While not directly synthesized from UDP-glucose, the pathways for UDP-glucose and UDP-N-acetylglucosamine synthesis are interconnected within the cell's metabolic network.

Glycoconjugate Biosynthesis

UDP-glucose is a fundamental building block for the synthesis of a vast array of glycoconjugates, which are molecules where a carbohydrate is covalently attached to a non-carbohydrate moiety such as a protein or a lipid. wikipedia.orgnih.gov These molecules are involved in numerous biological processes, including cell recognition, signaling, and adhesion. google.com

UDP-glucose serves as the activated glucose donor for glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds. wikipedia.org It is a precursor for the synthesis of other nucleotide sugars like UDP-galactose and UDP-glucuronic acid, which are then used to build the complex carbohydrate portions of glycoproteins and glycolipids. nih.govfrontiersin.orgontosight.ai For example, in the synthesis of N-linked glycoproteins, the dolichol-linked oligosaccharide precursor requires the addition of glucose residues, a process that depends on the availability of UDP-glucose. nih.gov Similarly, UDP-glucose is a precursor for the synthesis of glycosphingolipids. wikipedia.orgnih.gov The intricate regulation of UDP-glucose metabolism is therefore crucial for the proper synthesis and function of these vital cellular components. nih.govnih.gov

Glycoprotein (B1211001) Glycosylation

Glycosylation is the process of attaching sugar chains (glycans) to proteins. UDP-glucose is a key player in this process, particularly in the quality control of glycoprotein folding in the endoplasmic reticulum (ER).

The enzyme UDP-glucose:glycoprotein glucosyltransferase (UGT1) acts as a sensor for improperly folded glycoproteins. nih.govnih.gov UGT1 recognizes these misfolded proteins and transfers a glucose molecule from UDP-glucose to their N-linked oligosaccharides. nih.govoup.com This reglucosylation allows the glycoprotein to re-engage with lectin chaperones like calnexin (B1179193) and calreticulin, which assist in proper folding. nih.govnih.gov Once correctly folded, the glucose is removed, and the glycoprotein can exit the ER. This cycle ensures that only properly folded glycoproteins are transported to their final destinations. nih.gov

Glycolipid Synthesis, including Glucosylceramide

UDP-glucose is the direct glucose donor for the synthesis of glucosylceramide (GlcCer), the simplest glycosphingolipid. This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). oup.comnih.govunimi.it The synthesis of GlcCer occurs on the cytosolic side of the Golgi apparatus. oup.com

GlcCer serves as the precursor for the synthesis of a vast array of more complex glycosphingolipids, which are integral components of cell membranes and are involved in various cellular processes, including cell recognition and signaling. nih.govfrontiersin.org In plants, while it was previously thought that sterol glucosides were the glucose donors, it has been shown that a plant-based GCS can directly use UDP-glucose to synthesize GlcCer. nih.gov

Proteoglycan Synthesis

Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. UDP-glucose is an essential precursor for the synthesis of these GAG chains, although it is not directly incorporated. nih.govnih.gov

Sulfolipid Synthesis in Chloroplasts

In plants and other photosynthetic organisms, UDP-glucose is the starting material for the synthesis of sulfoquinovosyl diacylglycerol (SQDG), a type of sulfolipid found in the thylakoid membranes of chloroplasts. wikipedia.orgnih.govnih.gov

The biosynthesis of SQDG involves two main steps that take place within the chloroplasts. wikipedia.orgresearchgate.net First, the enzyme UDP-sulfoquinovose synthase (SQD1) catalyzes the reaction between UDP-glucose and sulfite (B76179) to form UDP-sulfoquinovose. wikipedia.orgoup.combiorxiv.org In the second step, SQDG synthase transfers the sulfoquinovose group from UDP-sulfoquinovose to diacylglycerol, forming the final SQDG product. wikipedia.orgresearchgate.net The UDP-glucose required for this pathway is generated within the chloroplasts by the enzyme UDP-glucose pyrophosphorylase 3 (UGP3). nih.govresearchgate.netnih.gov

Nucleotide Sugar Interconversions and Branching Pathways

UDP-glucose is a central hub in nucleotide sugar metabolism, serving as the precursor for the synthesis of other essential nucleotide sugars through the action of specific enzymes.

Formation of UDP-Galactose via UDP-Glucose 4-Epimerase (GalE)

UDP-glucose can be reversibly converted to UDP-galactose by the enzyme UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase. wikipedia.orgontosight.aiwikiwand.com This enzyme catalyzes the inversion of the stereochemistry at the C4 position of the glucose moiety. wikipedia.orgontosight.ai The reaction requires the co-factor NAD+. wikipedia.org

This epimerization is a crucial step in the Leloir pathway of galactose metabolism, allowing galactose to be converted to glucose-1-phosphate and enter glycolysis. wikipedia.orgresearchgate.net Conversely, it also provides UDP-galactose, which is an essential building block for the synthesis of glycoproteins, glycolipids, and the disaccharide lactose (B1674315) in mammary glands. ontosight.aiyoutube.comyoutube.com In humans and some bacteria, GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orguniprot.orgnih.gov

Conversion to UDP-Glucuronic Acid via UDP-Glucose Dehydrogenase (UGDH)

UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govontosight.aiwikipedia.org This is a two-step, NAD+-dependent oxidation of the C6 hydroxyl group of the glucose moiety to a carboxyl group. reactome.orgnih.govnih.gov

UDP-GlcA is a vital precursor for several key metabolic pathways. It is essential for the synthesis of glycosaminoglycans like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate. nih.govnih.govuniprot.org It is also the substrate for the production of UDP-xylose, which initiates proteoglycan synthesis. nih.govphysiology.org Furthermore, UDP-GlcA is a key molecule in detoxification processes, where it is used to glucuronidate various substances, such as drugs and bilirubin, making them more water-soluble and easier to excrete. ontosight.ai

Table of Enzymes and their Functions

| Enzyme | Function |

| UDP-glucose:glycoprotein glucosyltransferase (UGT1) | Recognizes and reglucosylates misfolded glycoproteins. nih.govnih.gov |

| UDP-glucose:ceramide glucosyltransferase (UGCG) | Catalyzes the synthesis of glucosylceramide. oup.comnih.gov |

| UDP-sulfoquinovose synthase (SQD1) | Catalyzes the formation of UDP-sulfoquinovose from UDP-glucose and sulfite. wikipedia.orgoup.com |

| UDP-glucose pyrophosphorylase 3 (UGP3) | Generates UDP-glucose within chloroplasts for sulfolipid synthesis. nih.govresearchgate.net |

| UDP-glucose 4-epimerase (GALE) | Reversibly converts UDP-glucose to UDP-galactose. wikipedia.orgontosight.ai |

| UDP-glucose dehydrogenase (UGDH) | Oxidizes UDP-glucose to UDP-glucuronic acid. nih.govontosight.ai |

Contribution to Other Nucleotide Sugars (e.g., UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, GDP-mannose)

Uridine (B1682114) Diphosphate (B83284) Glucose (UDP-Glucose) is a central node in nucleotide sugar metabolism, serving as the primary precursor for the synthesis of a wide array of other activated sugar molecules. wikipedia.org These downstream nucleotide sugars are, in turn, indispensable for the biosynthesis of complex carbohydrates and glycoconjugates. The interconversion pathways are highly regulated and involve a series of specific enzymes.

UDP-N-acetylglucosamine (UDP-GlcNAc)

The biosynthesis of UDP-GlcNAc from UDP-Glucose is an indirect, multi-step process that begins with intermediates from the glycolysis pathway, which are directly related to glucose metabolism. The pathway typically starts from fructose-6-phosphate. ontosight.aiasm.org In bacteria, the conversion of fructose-6-phosphate to UDP-GlcNAc involves four key enzymatic steps. nih.gov Eukaryotic pathways differ slightly in the sequence of reactions but arrive at the same crucial product. nih.gov UDP-GlcNAc is a universal donor of N-acetylglucosamine residues, essential for the formation of glycoproteins, glycolipids, and proteoglycans. ontosight.ainih.gov

The established biosynthetic pathway from fructose-6-phosphate, an isomer of the UDP-glucose precursor glucose-6-phosphate, is detailed below:

| Step | Substrate | Enzyme | Product | Organism/Domain |

| 1 | Fructose-6-phosphate | Glucosamine-6-phosphate synthase (GlmS) | Glucosamine-6-phosphate (GlcN-6-P) | Bacteria, Eukaryotes |

| 2 | Glucosamine-6-phosphate | Phosphoglucosamine mutase (GlmM) | Glucosamine-1-phosphate (GlcN-1-P) | Bacteria, Eukaryotes |

| 3 | Glucosamine-1-phosphate | Glucosamine-1-phosphate N-acetyltransferase (GlmU - acetyltransferase domain) | N-acetylglucosamine-1-phosphate (GlcNAc-1-P) | Bacteria |

| 4 | N-acetylglucosamine-1-phosphate | UDP-N-acetylglucosamine pyrophosphorylase (GlmU - uridyltransferase domain) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Bacteria |

Note: In eukaryotes, the acetylation step often occurs on glucosamine-6-phosphate before the mutase reaction. ontosight.ainih.gov

UDP-N-acetylgalactosamine (UDP-GalNAc)

In the majority of organisms, from bacteria to humans, UDP-N-acetylgalactosamine (UDP-GalNAc) is synthesized directly from UDP-GlcNAc. asm.orgnih.gov This conversion is catalyzed by a single enzyme, UDP-GlcNAc 4-epimerase, which inverts the stereochemistry at the C4 position of the glucosamine (B1671600) moiety. asm.org UDP-GalNAc is a critical building block for the synthesis of mucin-type O-glycans, proteoglycans, and certain glycolipids. wikipedia.org

Interestingly, research in the thermophilic crenarchaeon Sulfolobus tokodaii has revealed a novel biosynthetic pathway for UDP-GalNAc that proceeds directly from glucosamine-6-phosphate, bypassing the typical UDP-GlcNAc intermediate. nih.gov

| Step | Substrate | Enzyme | Product | Organism/Domain |

| 1 | UDP-N-acetylglucosamine (UDP-GlcNAc) | UDP-GlcNAc 4-epimerase | UDP-N-acetylgalactosamine (UDP-GalNAc) | Most organisms |

GDP-mannose

Guanosine Diphosphate Mannose (GDP-mannose) is another vital nucleotide sugar, serving as the primary donor of mannose for the synthesis of N-glycans, GPI anchors, and, in some organisms like plants, vitamin C. frontiersin.orgacs.org The biosynthesis of GDP-mannose does not proceed directly from UDP-Glucose. Instead, it originates from fructose-6-phosphate, an intermediate in glycolysis that is readily interconverted with glucose-6-phosphate (the precursor to glucose-1-phosphate and subsequently UDP-Glucose). nih.gov Therefore, the carbon backbone of the mannose in GDP-mannose is directly sourced from the same glucose pool that generates UDP-Glucose.

The de novo pathway to GDP-mannose involves the following enzymatic steps nih.gov:

| Step | Substrate | Enzyme | Product |

| 1 | Fructose-6-phosphate | Phosphomannose isomerase | Mannose-6-phosphate |

| 2 | Mannose-6-phosphate | Phosphomannomutase | Mannose-1-phosphate |

| 3 | Mannose-1-phosphate | GDP-mannose pyrophosphorylase | GDP-mannose |

Precursor Role in Primary and Secondary Metabolite Biosynthesis

UDP-Glucose is a high-energy, activated form of glucose that serves as the glycosyl donor for a vast number of reactions catalyzed by glycosyltransferases. wikipedia.orgyoutube.com This function places it at a critical juncture between primary and secondary metabolism, providing the glucose units for structural polymers, transport sugars, and the modification of specialized metabolites. frontiersin.orgfrontiersin.org

Primary Metabolite Biosynthesis

In primary metabolism, UDP-Glucose is the direct precursor for the synthesis of essential carbohydrates required for energy storage, transport, and structural integrity across all domains of life. ontosight.aiyoutube.com

Sucrose: In plants, UDP-Glucose reacts with fructose-6-phosphate in a reaction catalyzed by sucrose-phosphate synthase to form sucrose-6-phosphate, which is then dephosphorylated to sucrose. nih.gov Sucrose is the principal form of sugar transported through the phloem from source tissues (like leaves) to sink tissues (like roots and fruits). frontiersin.org

Glycogen: In animals and fungi, the enzyme glycogen synthase transfers glucose from UDP-Glucose to a growing glycogen chain, forming the primary energy storage polysaccharide. ontosight.aiyoutube.com

Cell Wall Polysaccharides: In plants, UDP-Glucose is the fundamental building block for major cell wall components. frontiersin.orgontosight.ai Cellulose synthase utilizes UDP-Glucose to polymerize glucose into cellulose microfibrils, the primary structural component of the cell wall. researchgate.net Callose synthase also uses UDP-Glucose to produce callose, a β-1,3-glucan involved in processes like cell plate formation and wound response. frontiersin.org Furthermore, UDP-Glucose is the precursor for UDP-glucuronic acid, which is then converted to UDP-xylose and UDP-arabinose, essential components for hemicellulose and pectin synthesis. nih.gov

Table of Primary Metabolites Derived from UDP-Glucose

| Metabolite Class | Specific Metabolite | Function | Key Enzyme(s) |

|---|---|---|---|

| Disaccharide | Sucrose | Sugar transport (plants) | Sucrose-Phosphate Synthase |

| Polysaccharide | Glycogen | Energy storage (animals, fungi) | Glycogen Synthase |

| Polysaccharide | Cellulose | Cell wall structure (plants) | Cellulose Synthase |

| Polysaccharide | Callose | Cell plate, wound response (plants) | Callose Synthase |

Secondary Metabolite Biosynthesis

In secondary metabolism, UDP-Glucose plays a crucial role in the glycosylation of a diverse array of small molecules. This process, catalyzed by UDP-dependent glycosyltransferases (UGTs), involves the attachment of the glucose moiety from UDP-Glucose to a recipient molecule. Glycosylation generally increases the water solubility, stability, and biological activity of secondary metabolites, and can also alter their subcellular localization and detoxification. frontiersin.orgnih.gov

The range of secondary metabolites glycosylated using UDP-Glucose is extensive and includes frontiersin.orgnih.gov:

Flavonoids: Anthocyanins, flavonols, and isoflavones are often glycosylated, which is critical for their color, stability, and storage in vacuoles.

Terpenoids: Saponins and cardiac glycosides are examples of terpenoids that require glycosylation for their biological activity.

Phenylpropanoids: Lignols, coumarins, and other phenolic compounds are glycosylated to modulate their reactivity and transport.

Steroids: Plant and animal steroids are often glycosylated to facilitate their metabolism and excretion.

Overexpression of UDP-glucose pyrophosphorylase (UGPase) in Populus has been shown to perturb secondary metabolic pathways, leading to increased levels of phenolic compounds like caffeoyl and feruloyl conjugates, demonstrating the tight link between UDP-Glucose supply and the synthesis of these metabolites. nih.gov

Table of Secondary Metabolite Classes Modified by UDP-Glucose

| Metabolite Class | Example(s) | Function of Glycosylation |

|---|---|---|

| Flavonoids | Anthocyanins, Flavonols | Pigmentation, Stability, Storage |

| Terpenoids | Saponins, Cardiac Glycosides | Bioactivity, Solubility |

| Phenylpropanoids | Coumarins, Lignols | Detoxification, Transport |

| Steroids | Steroid glucosides | Metabolism, Excretion |

Roles in Cellular Processes and Signaling

Intracellular Signaling Mechanisms

Within the cell, UDP-Glucose acts as a sensor and transducer of metabolic status, influencing a range of processes from programmed cell death to gene expression and cell cycle control.

UDP-Glucose levels are critically linked to the regulation of programmed cell death (PCD) in various organisms. In plants, excessive endogenous accumulation or exogenous application of UDP-Glucose can induce PCD. frontiersin.orgnih.gov Studies on Arabidopsis thaliana have identified UDP-glucose pyrophosphorylase 1 (UGP1), an enzyme in UDP-Glucose synthesis, as a novel regulator of PCD. nih.gov Plants with reduced UDP-Glucose levels showed insensitivity to pathogen-induced PCD, suggesting that UDP-Glucose may act as a signal in plant defense and stress responses. frontiersin.orgnih.gov

In animal cells, the role of UDP-Glucose in PCD is also becoming evident. In rat models of subarachnoid hemorrhage, the activation of the UDP-Glucose-P2Y14 receptor signaling pathway was found to exacerbate neuronal apoptosis. ahajournals.org Conversely, inhibiting this pathway reduced neuronal death and improved neurological outcomes. ahajournals.org Furthermore, in cultured human pancreatic islets, UDP-Glucose amplified glucose-induced apoptosis, a process implicated in the pathology of type 2 diabetes. nih.gov This pro-apoptotic effect was observed at high glucose concentrations and was linked to the P2Y14 receptor. nih.gov

Table 1: Research Findings on UDP-Glucose and Programmed Cell Death

| Organism/Cell Type | Finding | Implication | Reference(s) |

| Arabidopsis thaliana (Plant) | Excessive UDP-Glucose induces PCD; UGP1 is a key regulator. | UDP-Glucose is a critical signal in the plant PCD network, potentially acting as a damage-associated molecular pattern. | frontiersin.orgnih.govnih.gov |

| Rat Brain (Post-SAH) | UDP-Glucose/P2Y14 signaling activation increases neuronal apoptosis. | This pathway is a detrimental factor in brain injury following hemorrhage. | ahajournals.org |

| Human Pancreatic Islets | UDP-Glucose enhances high glucose-induced apoptosis. | UDP-Glucose may contribute to β-cell loss in type 2 diabetes. | nih.gov |

| Dictyostelium discoideum | A UDP-glucose derivative is required for vacuolar autophagic cell death. | Highlights an energy-independent role for UDP-glucose metabolites in autophagy. | sigmaaldrich.com |

UDP-Glucose serves as an intracellular signal molecule that can control gene expression, particularly in bacteria. In Escherichia coli, the cellular concentration of UDP-Glucose modulates the expression of genes dependent on the sigma S (σS) subunit of RNA polymerase. nih.govasm.org The σS subunit is a master regulator that controls the expression of genes involved in stationary-phase survival and osmotic stress response. nih.govasm.org

Research has shown that mutations in genes like pgi (phosphoglucose isomerase) and galU (glucose-1-phosphate uridylyltransferase), which lead to altered UDP-Glucose levels, affect the expression of σS-dependent genes such as osmY. nih.govasm.orgdntb.gov.ua Specifically, mutants unable to synthesize UDP-Glucose exhibit increased levels of σS itself, indicating that UDP-Glucose acts as a negative signal for σS expression under certain growth conditions. nih.gov This mechanism allows E. coli to use UDP-Glucose as an internal indicator of carbon availability to regulate a broad network of stress-related genes. asm.org

UDP-Glucose plays a significant role in how cells manage oxidative stress. In the microalga Phaeodactylum tricornutum, both the external addition of UDP-Glucose and the overexpression of the gene for UDP-glucose pyrophosphorylase (UGPase) enhanced tolerance to oxidative stress induced by hydrogen peroxide and high temperature. nih.gov This enhanced tolerance was associated with reduced production of reactive oxygen species (ROS), decreased cell death, and higher activity of antioxidant enzymes. nih.gov Conversely, knocking out the UGPase gene and thus reducing intracellular UDP-Glucose led to increased oxidative damage. nih.gov

In human neutrophils, extracellular UDP-Glucose has a dual effect. It can induce oxidative stress and the respiratory burst, which are essential for the inflammatory and defense functions of these immune cells. dntb.gov.uanih.gov However, it also appears to activate antioxidant defenses, preventing excessive oxidative damage to the neutrophils themselves. dntb.gov.uanih.gov This suggests a complex regulatory role for UDP-Glucose in balancing the pro-oxidant activities required for immune defense with the anti-oxidant systems needed for cell protection.

Table 2: Effects of UDP-Glucose on Oxidative Stress Response

| Organism/Cell Type | Effect of Increased UDP-Glucose | Mechanism | Reference(s) |

| Phaeodactylum tricornutum (Microalga) | Increased tolerance to oxidative stress. | Reduced ROS production, enhanced antioxidant enzyme activity, and protection of photosynthesis. | nih.gov |

| Human Neutrophils | Induces respiratory burst and ROS production; activates antioxidant defenses. | Dual role in activating defense mechanisms while preventing excessive self-damage. | dntb.gov.uanih.govresearchgate.net |

| Dunaliella salina (Microalga) | UDP-glucose from starch breakdown feeds into pathways synthesizing osmoprotectants. | Indirectly contributes to stress tolerance by providing substrate for protective molecules. | mdpi.com |

In bacteria, UDP-Glucose is a key signaling molecule that links nutrient availability to cell size and the cell division cycle. nih.gov In Bacillus subtilis, the protein UgtP, a glucosyltransferase, senses high levels of UDP-Glucose that accumulate during growth in carbon-rich environments. nih.govasm.org UgtP then interacts directly with the cell division protein FtsZ, inhibiting its assembly into the Z-ring and thereby delaying cell division until the cell reaches an appropriate, larger size. nih.gov

A similar mechanism exists in E. coli, where UDP-Glucose also acts as a proxy for nutrient status to control cell size. nih.govresearchgate.net Mutations that disrupt UDP-Glucose biosynthesis lead to a reduction in cell size, particularly under nutrient-rich conditions. nih.govresearchgate.net This regulatory network ensures that bacteria can adjust their size in response to environmental conditions, likely to accommodate the increased DNA content that results from rapid growth and multifork replication. asm.orgresearchgate.net

Extracellular Signaling and Receptor Interactions

UDP-Glucose is not confined to the intracellular space; it can be released from cells and act as an extracellular signaling molecule, interacting with specific cell surface receptors to elicit physiological responses.

Cells can release UDP-Glucose into the extracellular environment through several proposed mechanisms. A primary pathway is believed to involve the constitutive secretory pathway. nih.gov UDP-Glucose is transported into the lumen of the endoplasmic reticulum and Golgi apparatus for use in glycosylation reactions. Any residual UDP-sugars can then be packaged into vesicles and released as cargo during exocytosis. nih.govnih.gov This is supported by observations that UDP-Glucose release is associated with mucin secretion from goblet cells and is reduced by brefeldin A, a drug that disrupts vesicle trafficking. nih.gov

Another potential mechanism, particularly in apoptotic cells, is through pannexin 1 channels. nih.gov These large-pore channels can open in response to cellular stress or apoptosis signals, allowing the passage of cytosolic molecules, including ATP and likely UDP-Glucose, into the extracellular space. nih.gov Mechanical stimulation, such as a change in culture medium, has also been shown to trigger the release of UDP-Glucose from human astrocytoma cells, suggesting that physical stress can lead to its externalization. nih.govresearchgate.net Once released, UDP-Glucose can accumulate in the extracellular environment, where it can act as an autocrine or paracrine signal by activating receptors like P2Y14. nih.govresearchgate.net

Role as a Damage-Associated Molecular Pattern (DAMP)

When cells are damaged or under stress, they can release intracellular molecules into the extracellular space. These molecules, known as Damage-Associated Molecular Patterns (DAMPs) or alarmins, act as endogenous danger signals that trigger an inflammatory response by activating the innate immune system. nih.govwikipedia.org Recent studies have identified UDP-glucose as a DAMP. ahajournals.org

Under normal physiological conditions, UDP-glucose is primarily located within the cell, where it is a key intermediate in glycogen (B147801) and glycoprotein (B1211001) synthesis. nih.govnih.gov However, upon cellular injury, such as in the case of subarachnoid hemorrhage, UDP-glucose is released into the extracellular environment. ahajournals.org This extracellular UDP-glucose then acts as a signaling molecule, alerting the surrounding tissues to the presence of damage. ahajournals.org

Transmembrane Transport Mechanisms of UDP-Glucose

The movement of UDP-glucose across cellular membranes is a critical process for its various biological functions, including its role as a substrate for glycosylation reactions within the endoplasmic reticulum (ER) and Golgi apparatus, and its release into the extracellular space to act as a signaling molecule. ontosight.aielifesciences.org This transport is facilitated by specific transporter proteins. ontosight.ai

Cellular Uptake and Subcellular Compartmentalization

UDP-glucose is synthesized in the cytoplasm. elifesciences.org For it to be utilized in glycosylation reactions, it must be transported into the lumen of the ER and Golgi apparatus. nih.govelifesciences.org This transport is mediated by nucleotide sugar transporters (NSTs), which are a family of proteins that facilitate the movement of nucleotide sugars across the membranes of these organelles. nih.govontosight.ai Some NSTs function as antiporters, exchanging UDP-glucose from the cytosol for UMP from the lumen of the ER or Golgi. nih.gov

A specific vesicular transporter, SLC35D3, has been identified as a putative transporter for UDP-glucose into synaptic vesicles in neurons. elifesciences.org This finding suggests a mechanism for the regulated release of UDP-glucose as a neuromodulator or neurotransmitter. elifesciences.org The transport of UDP-glucose into these vesicles is a key step for its subsequent release via exocytosis. elifesciences.org While the transport into the ER and Golgi is essential for intracellular glycosylation, the transport into secretory vesicles is crucial for its extracellular signaling functions. nih.govelifesciences.org In plants, a UDP-glucose/UDP-galactose transporter, AtUTr1, has been identified in the endoplasmic reticulum. nih.gov

Regulation of Transport Protein Expression and Activity

The expression and activity of UDP-glucose transport proteins are subject to regulation, ensuring that the transport of this molecule is coordinated with cellular needs. ontosight.ai For instance, in plants, the expression of the UDP-glucose transporter AtUTr1 is upregulated in response to the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the ER. nih.gov This upregulation suggests a mechanism to increase the supply of UDP-glucose into the ER to support proper protein folding during stress. nih.gov

The expression of glucose transporters, which are responsible for the initial uptake of glucose into the cell, is also regulated by glucose availability. nih.gov This upstream regulation can indirectly affect the intracellular pool of UDP-glucose available for transport. While specific regulatory mechanisms for many mammalian UDP-glucose transporters are still under investigation, it is clear that their function is tightly controlled to maintain cellular homeostasis. ontosight.ai The activity of some nucleotide sugar transporters may be driven by the concentration gradient of UDP-glucose or involve an exchange with other nucleotide sugars. ontosight.ai

Table 2: Known UDP-Glucose Transporters and their Characteristics

| Transporter | Organism/Tissue | Subcellular Location | Function |

|---|---|---|---|

| Nucleotide Sugar Transporters (NSTs) | Mammals | Endoplasmic Reticulum, Golgi Apparatus | Transport of UDP-glucose for glycosylation; often as antiporters with UMP. nih.govontosight.ai |

| SLC35D3 | Mammalian Neurons | Synaptic Vesicles | Putative transporter for regulated exocytosis of UDP-glucose. elifesciences.org |

| AtUTr1 | Arabidopsis thaliana | Endoplasmic Reticulum | UDP-glucose/UDP-galactose transport; upregulated by the unfolded protein response. nih.gov |

Enzymatic Systems Utilizing or Modifying Udp Glucose

UDP-Glucose Pyrophosphorylases (UGPase)

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase, is a key enzyme that catalyzes the reversible reaction between glucose-1-phosphate (Glc-1-P) and UTP to form UDP-glucose and pyrophosphate (PPi). frontiersin.org This enzyme is fundamental to both the synthesis of UDP-glucose for various metabolic pathways and the release of Glc-1-P from UDP-glucose. frontiersin.org

Structural Biology and Evolutionary Divergence (Prokaryotic vs. Eukaryotic)

Significant evolutionary divergence exists between prokaryotic and eukaryotic UGPases. portlandpress.com Strikingly, there is only about 8% amino acid sequence identity between them, suggesting they are evolutionarily unrelated. portlandpress.comresearchgate.net Within each kingdom, however, the enzymes are well-conserved. portlandpress.com For instance, the UGPase from Escherichia coli shares a 43.4% identity with that of Bacillus subtilis, while human and Arabidopsis thaliana UGPases share a 55% identity. portlandpress.com

These evolutionary differences are reflected in their structural organization:

Prokaryotic UGPases: These enzymes are typically smaller, with monomer molecular masses around 30–35 kDa. portlandpress.com They generally assemble into tetramers. portlandpress.com For example, the E. coli UGPase (GalU) is a 32.9 kDa protein that forms a tetramer. portlandpress.com

Eukaryotic UGPases: Eukaryotic UGPases are larger, with monomer molecular masses typically ranging from 50 to 55 kDa in plants and around 56 kDa in yeast. portlandpress.com Their quaternary structures are also more varied. While plant UGPases are often active as monomers or dimers, yeast and human UGPases form active octamers. portlandpress.com

The structural differences extend to the active site. While the catalytic domain shows some similarities, the C-terminal domain of eukaryotic UGPases, often a β-helix, has a unique orientation compared to other pyrophosphorylases. nih.gov

Table 1: Structural Comparison of Prokaryotic and Eukaryotic UGPases

| Feature | Prokaryotic UGPase | Eukaryotic UGPase |

| Evolutionary Origin | Distinct from eukaryotic counterparts | Distinct from prokaryotic counterparts |

| Sequence Identity (Prokaryotic vs. Eukaryotic) | ~8% portlandpress.comresearchgate.net | ~8% portlandpress.comresearchgate.net |

| Monomer Molecular Mass | ~30-35 kDa portlandpress.com | ~50-56 kDa portlandpress.com |

| Quaternary Structure | Typically tetrameric portlandpress.com | Monomeric, dimeric, or octameric portlandpress.com |

| Example Organism (Structure) | Escherichia coli (Tetramer) portlandpress.com | Saccharomyces cerevisiae (Octamer) portlandpress.com |

Specificity and Functional Characterization Across Species

UGPases from various species exhibit a high degree of specificity for their substrates. They strongly prefer UTP as the nucleotide triphosphate donor and glucose-1-phosphate as the sugar phosphate (B84403). nih.govfrontiersin.org While some activity with other nucleotides and sugar phosphates has been observed, it is generally much lower. frontiersin.org For instance, UGPases show very low activity with galactose-1-phosphate. nih.gov

The functional characteristics of UGPases, including their specific activity and kinetic parameters, vary across different species. Plant UGPases, in particular, often exhibit higher specific activities compared to those from bacteria, fungi, and animals. nih.govportlandpress.com This may be linked to the high demand for UDP-glucose for the synthesis of sucrose (B13894) and cell wall polysaccharides in plants. nih.gov

A comparative study of UGPases from eleven different organisms revealed significant differences in their catalytic efficiencies. The results, summarized in the table below, highlight the high activity of UGPases from cassava (Manihot esculenta) and potato (Solanum tuberosum). nih.govportlandpress.com

Table 2: Kinetic Parameters of UGPases from Various Species

| Organism | Abbreviation | Km (mM) for Glc-1-P | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Manihot esculenta (cassava) | MeUGP | 0.08 ± 0.01 | 1150.3 ± 40.7 | 14378.8 |

| Solanum tuberosum (potato) | StUGP | 0.31 ± 0.03 | 1238.1 ± 51.2 | 3993.9 |

| Zea mays (maize) | ZmUGP | 0.11 ± 0.01 | 215.7 ± 8.1 | 1960.9 |

| Ipomoea batatas (sweet potato) | IbUGP | 0.13 ± 0.01 | 227.4 ± 9.3 | 1749.2 |

| Arabidopsis thaliana | AtUGP | 0.10 ± 0.01 | 120.6 ± 4.5 | 1206.0 |

| Aspergillus niger | AnUGP | 0.12 ± 0.01 | 114.8 ± 5.1 | 956.7 |

| Hordeum vulgare (barley) | HvUGP | 0.15 ± 0.02 | 125.4 ± 6.2 | 836.0 |

| Homo sapiens (human) | HsUGP | 0.18 ± 0.02 | 109.3 ± 4.9 | 607.2 |

| Drosophila melanogaster (fruit fly) | DmUGP | 0.21 ± 0.02 | 112.7 ± 5.6 | 536.7 |

| Saccharomyces cerevisiae | ScUGP | 0.35 ± 0.04 | 19.6 ± 1.1 | 56.0 |

| Escherichia coli | EcUGP | 0.42 ± 0.05 | 9.1 ± 0.5 | 21.7 |

Data adapted from a 2025 study by Portland Press. portlandpress.com

UDP-Glucose Dehydrogenases (UGDH)

UDP-glucose dehydrogenase (UGDH) is a crucial enzyme that catalyzes the irreversible, two-step oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA), utilizing two molecules of NAD+ as the oxidizing agent. nih.govnih.gov UDP-GlcUA is an essential precursor for the biosynthesis of glycosaminoglycans like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, which are major components of the extracellular matrix. nih.govwikipedia.org

Catalytic Mechanism and NAD+-Dependence

The catalytic mechanism of UGDH is dependent on the presence of NAD+ and has been a subject of considerable research and some debate. nih.govportlandpress.com Two main mechanisms have been proposed, differing primarily in the first oxidation step.

One proposed mechanism involves the formation of a UDP-glucose-6-aldehyde intermediate. nih.gov However, this has been challenged by evidence suggesting an alternative pathway. nih.govportlandpress.com The more recently favored mechanism proposes that the first oxidation step occurs via an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction, which bypasses the formation of a free aldehyde intermediate. nih.govnih.govportlandpress.com This mechanism is more consistent with experimental observations, including the failure to detect the aldehyde intermediate. nih.govportlandpress.com

In this SN2 mechanism, a conserved cysteine residue in the active site acts as a nucleophile. ijbs.comunl.edu The reaction proceeds through the formation of a thiohemiacetal and subsequently a thioester intermediate, which is then hydrolyzed to release UDP-GlcUA. nih.gov The essentiality of this cysteine (Cys-276 in human UGDH) has been demonstrated, as its mutation to serine allows only the first oxidation to occur, preventing the formation of UDP-GlcUA. unl.edu

Functional Diversity and Isozymes

In many organisms, particularly plants, UGDH exists as multiple isozymes, which are different forms of the enzyme encoded by distinct genes. science.gov These isozymes can exhibit different biochemical properties and may have specialized functions within the cell.

For example, the medicinal legume Glycyrrhiza uralensis has five UGDH isoforms. In vitro characterization of four of these isoforms revealed differences in their affinity for UDP-glucose, catalytic constants, and sensitivity to feedback inhibition. This suggests that the different isoforms may have distinct roles in providing UDP-GlcUA for either primary metabolism (like cell wall biosynthesis) or specialized metabolism (such as the production of triterpenoid (B12794562) saponins).

Functional diversity in UGDH is also observed in its quaternary structure. While bacterial UGDHs are typically dimers, eukaryotic UGDHs often form hexamers. nih.govnih.gov Studies on human UGDH have shown that a dynamic equilibrium between the dimeric and hexameric states is crucial for optimal enzyme activity and allosteric regulation. nih.govresearchgate.net Mutants that are locked in either a dimeric or hexameric state show significantly reduced activity, indicating that the ability to transition between these states is a key aspect of its function. nih.gov This dynamic quaternary structure adds another layer of regulation and functional diversity to the enzyme. researchgate.net

Uridine (B1682114) Diphosphate-Glucose 4-Epimerases (GalE)

Uridine diphosphate-glucose 4-epimerase (GalE), also known as UDP-galactose 4-epimerase, is an enzyme that catalyzes the reversible interconversion of UDP-glucose and UDP-galactose. wikipedia.org This reaction is a critical step in the Leloir pathway of galactose metabolism, allowing for the utilization of galactose as an energy source by converting it to glucose-1-phosphate. wikipedia.org GalE is found in a wide range of organisms, from bacteria to humans. wikipedia.org

The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and requires the tightly bound cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for its activity. wikipedia.orgnih.gov The catalytic mechanism involves the oxidation of the C4 hydroxyl group of the glucose or galactose moiety, forming a 4-ketopyranose intermediate and NADH. wikipedia.orgnih.gov The sugar intermediate then rotates in the active site, followed by the reduction of the keto group by NADH from the opposite face, resulting in the epimerization at the C4 position. wikipedia.org

In addition to its role in galactose metabolism, GalE is also important for the synthesis of UDP-galactose when it is not available from the diet, providing this essential precursor for the biosynthesis of glycoproteins and glycolipids. uniprot.org Some GalE enzymes, such as the human enzyme, also catalyze the epimerization of UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine, further highlighting their importance in cellular glycan synthesis. uniprot.org The substrate specificity can vary between species, with some GalE enzymes exhibiting broad specificity. nih.govnih.gov

Reversible Epimerization of UDP-Glucose and UDP-Galactose